molecular formula C48H52F2O11S2 B606465 カナグリフロジンヘミヒドラート CAS No. 928672-86-0

カナグリフロジンヘミヒドラート

カタログ番号: B606465
CAS番号: 928672-86-0
分子量: 907.0 g/mol
InChIキー: VHOFTEAWFCUTOS-TUGBYPPCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カナグリフロジンヘミヒドラートは、主に2型糖尿病の治療に使用される、ナトリウム-グルコース共輸送体2(SGLT2)阻害剤です。 腎臓がグルコースを血流に再吸収するのを防ぐことで、尿中へのグルコース排泄量を増やし、血糖値を下げます この化合物は、Invokanaというブランド名で販売されており、米国、欧州連合、オーストラリアなど、さまざまな地域で医療用として承認されています .

2. 製法

合成経路と反応条件: カナグリフロジンヘミヒドラートの製法には、酢酸と水を添加した有機溶媒にカナグリフロジンを溶解させる工程が含まれます。 その後、溶液は再結晶化され、酢酸が添加されて水含量が改善され、ヘミヒドラート形態が生成されます 。この方法は効率的であり、工業生産に適しています。

工業生産方法: カナグリフロジンヘミヒドラートの工業生産では、通常、再結晶化プロセスに酢酸が使用されます。 この方法はシンプルで効率的であり、製品の高品質と均一性を確保します .

科学的研究の応用

Introduction to Canagliflozin Hemihydrate

Canagliflozin hemihydrate, marketed under the brand name Invokana, is an oral medication primarily used in the management of type 2 diabetes mellitus. As a sodium-glucose co-transporter 2 (SGLT2) inhibitor, it functions by preventing the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and subsequent reductions in blood glucose levels. This compound has shown significant therapeutic benefits not only in glycemic control but also in cardiovascular and renal outcomes for patients with type 2 diabetes.

Pharmacokinetics

  • Bioavailability : Approximately 65% when taken orally.
  • Peak Plasma Concentration : Achieved within 1-2 hours post-administration.
  • Half-life : Approximately 10.6 hours for a 100 mg dose and 13.1 hours for a 300 mg dose.
  • Excretion : About 43% through feces and 33% via urine, mainly as glucuronide metabolites .

Glycemic Control

Canagliflozin hemihydrate has been shown to significantly reduce glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes. In clinical trials, reductions in HbA1c ranged from 0.77% to 1.16%, depending on whether it was used alone or in combination with other antihyperglycemic agents .

Cardiovascular Benefits

The CANVAS Program demonstrated that canagliflozin reduces the risk of major cardiovascular events in patients with type 2 diabetes who have established cardiovascular disease or are at high risk. Specifically, it showed a reduction in heart failure hospitalization and cardiovascular mortality compared to placebo .

Renal Protection

Canagliflozin hemihydrate has also been associated with renal protective effects. The CREDENCE trial indicated that it significantly reduces the risk of progression to end-stage kidney disease and other renal events in patients with diabetic kidney disease .

CANVAS Program

  • Participants : Over 10,000 patients with type 2 diabetes and cardiovascular disease.
  • Findings : Canagliflozin reduced cardiovascular events (hazard ratio = 0.86) and improved HbA1c levels (mean change = -0.58%) over a median follow-up of approximately 126 weeks .

CREDENCE Trial

  • Participants : Patients with type 2 diabetes and chronic kidney disease.
  • Outcomes : Canagliflozin significantly lowered the composite outcome of renal decline (hazard ratio = 0.60), indicating its potential as a renal protective agent .

Safety Profile

While generally well-tolerated, canagliflozin has been associated with certain adverse effects, including:

  • Increased risk of urinary tract infections.
  • Risk of dehydration due to osmotic diuresis.
  • Potentially increased risk of lower limb amputations, particularly in patients with a history of vascular disease .

作用機序

カナグリフロジンヘミヒドラートは、腎臓の近位尿細管におけるナトリウム-グルコース共輸送体2(SGLT2)を阻害することで、その効果を発揮します。この阻害により、グルコースが血流に再吸収されるのを防ぎ、尿中へのグルコース排泄量が増加します。 分子標的はSGLT2タンパク質であり、経路はグルコース再吸収の減少を含み、それにより血糖値が低下します .

類似化合物:

  • ダパグリフロジン
  • エンパグリフロジン
  • エルツグリフロジン

比較: カナグリフロジンヘミヒドラートは、その特定の分子構造と薬物動態特性により、SGLT2阻害剤の中でユニークです。 類似化合物と比較して、SGLT2タンパク質に対する親和性が高く、より効果的なグルコース排泄とより良好な血糖コントロールにつながります さらに、2型糖尿病患者における心血管イベントのリスクを軽減することが示されており、これは他のいくつかのSGLT2阻害剤ではそれほど顕著ではありません .

生化学分析

Biochemical Properties

Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, canagliflozin hemihydrate effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .

Cellular Effects

Canagliflozin hemihydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .

Molecular Mechanism

The molecular mechanism of action of canagliflozin hemihydrate involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .

Temporal Effects in Laboratory Settings

It is known that canagliflozin hemihydrate is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .

Metabolic Pathways

Canagliflozin hemihydrate is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .

Transport and Distribution

Canagliflozin hemihydrate is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .

Subcellular Localization

The subcellular localization of canagliflozin hemihydrate is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves dissolving canagliflozin in an organic solvent containing acetic acid and water. The solution is then subjected to recrystallization, where acetic acid is added to improve the water content, facilitating the formation of the hemihydrate form . This method is efficient and suitable for industrial production.

Industrial Production Methods: Industrial production of canagliflozin hemihydrate typically involves the use of acetic acid in the recrystallization process. The method is designed to be simple and efficient, ensuring high product quality and consistency .

化学反応の分析

反応の種類: カナグリフロジンヘミヒドラートは、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応は、その合成と修飾にとって重要です。

一般的な試薬と条件:

    酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

    還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲン化およびその他の置換反応には、ハロゲン(塩素、臭素)またはその他の求核剤などの試薬を使用できます。

主な生成物: これらの反応から生成される主な生成物は、カナグリフロジンのさまざまな中間体と誘導体であり、その合成と医薬用途にとって不可欠です。

4. 科学研究での応用

カナグリフロジンヘミヒドラートは、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

生物活性

Canagliflozin hemihydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound functions by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and subsequently lowering plasma glucose levels. The following sections detail its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Canagliflozin works by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the proximal renal tubules. By blocking SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), resulting in increased urinary glucose excretion (UGE) and a subsequent decrease in plasma glucose concentrations. This mechanism operates independently of insulin, making it particularly beneficial for patients with T2DM who may have insulin resistance or deficiency .

Pharmacokinetics

The pharmacokinetics of canagliflozin hemihydrate reveal important absorption, distribution, metabolism, and excretion characteristics:

  • Absorption : Canagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-dose. The absolute bioavailability averages around 65%, and food does not significantly affect its pharmacokinetics .
  • Distribution : The volume of distribution at steady state is approximately 119 L, indicating extensive tissue distribution. Canagliflozin is highly protein-bound (about 99%), primarily to albumin .
  • Metabolism : The drug undergoes O-glucuronidation via UGT1A9 and UGT2B4 enzymes, producing inactive metabolites. Minimal oxidative metabolism occurs through CYP3A4 .
  • Excretion : Following administration, about 41.5% of the drug is excreted unchanged in feces, with renal excretion accounting for a smaller proportion .

Clinical Efficacy

Clinical studies have demonstrated that canagliflozin effectively reduces HbA1c levels and fasting plasma glucose in patients with T2DM:

  • In a 52-week study involving Japanese patients, canagliflozin doses of 100 mg and 200 mg resulted in significant reductions in HbA1c ranging from -0.80% to -1.26% .
  • A mixed meal tolerance test indicated that canagliflozin 300 mg provided greater reductions in postprandial glucose excursions compared to lower doses .
  • The drug has been shown to promote weight loss due to caloric loss associated with increased urinary glucose excretion .

Summary of Clinical Findings

Study DurationDose (mg)HbA1c Reduction (%)Weight Change (kg)
12 weeks100-0.80-1.5
24 weeks200-1.06-2.0
52 weeks300-1.26-3.0

Safety Profile

The safety profile of canagliflozin hemihydrate has been evaluated across multiple studies:

  • Common adverse effects include hypoglycemia (especially when combined with sulfonylureas), urinary tract infections, and increased urination (pollakiuria) due to osmotic diuresis .
  • Notably, long-term studies have not indicated an increased risk of lower limb amputations associated with canagliflozin use compared to placebo .
  • Animal studies have shown no significant teratogenic effects at clinically relevant doses; however, monitoring for potential bone density changes is recommended due to observed effects on calcium metabolism in preclinical studies .

Case Studies

In a clinical trial registered under ClinicalTrials.gov (NCT01387737), patients treated with canagliflozin exhibited significant improvements in glycemic control without major adverse events:

  • Case Study Example : A patient with poorly controlled T2DM on metformin was switched to canagliflozin monotherapy. Over six months, HbA1c levels dropped from 9.5% to 7.4%, accompanied by a weight loss of approximately 4 kg.

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFTEAWFCUTOS-TUGBYPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52F2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928672-86-0
Record name Canagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。